molecular formula C25H24N2O4 B13772595 2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one CAS No. 68003-48-5

2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one

Cat. No.: B13772595
CAS No.: 68003-48-5
M. Wt: 416.5 g/mol
InChI Key: XWYNCXPHQBNNRH-UHFFFAOYSA-N
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Description

2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of amino, diethylamino, and methoxy functional groups further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isobenzofuran Ring: This step involves the cyclization of a suitable precursor to form the isobenzofuran ring system.

    Introduction of the Spiro Center: The spiro center is introduced through a reaction that connects the isobenzofuran ring to the xanthene ring.

    Functional Group Modifications: Amino, diethylamino, and methoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl β-D-galactopyranoside: Known for its use as a chemiluminescent substrate.

    2’,7’-Dichlorofluorescein diacetate: Commonly used as a fluorescent dye in biological research.

Uniqueness

2’-Amino-6’-(diethylamino)-3’-methoxyspiro[isobenzofuran-1[3H],9’-[9H]xanthene]-3-one is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

68003-48-5

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2'-amino-6'-(diethylamino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C25H24N2O4/c1-4-27(5-2)15-10-11-18-21(12-15)30-22-14-23(29-3)20(26)13-19(22)25(18)17-9-7-6-8-16(17)24(28)31-25/h6-14H,4-5,26H2,1-3H3

InChI Key

XWYNCXPHQBNNRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)OC)N

Origin of Product

United States

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